3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride
Overview
Description
3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride is a complex organic compound that features a combination of benzyl, hydroxyethyl, and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride typically involves multiple steps. The initial step often includes the preparation of the benzyl(2-hydroxyethyl)amine intermediate. This can be achieved through the reaction of benzylamine with ethylene oxide under controlled conditions. The resulting intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid chloride to form the desired amide linkage. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide
- 3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrobromide
Uniqueness
3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and stability. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[benzyl(2-hydroxyethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c24-14-13-23(16-17-5-2-1-3-6-17)12-11-21(25)22-20-10-9-18-7-4-8-19(18)15-20;/h1-3,5-6,9-10,15,24H,4,7-8,11-14,16H2,(H,22,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHIFSNROKHMGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN(CCO)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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